

# The Tetrahydropyran Moiety: A Cornerstone of Modern Medicinal Chemistry

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## Compound of Interest

Compound Name: *Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate*

Cat. No.: *B1360870*

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## An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties makes it a valuable tool for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the THP moiety in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.

## Physicochemical Properties and Advantages of the Tetrahydropyran Moiety

The THP moiety is often employed as a bioisosteric replacement for a cyclohexane ring. This substitution can lead to significant improvements in a compound's drug-like properties. The introduction of the oxygen atom into the carbocyclic ring imparts several key advantages:

- **Reduced Lipophilicity:** The ether oxygen in the THP ring lowers the lipophilicity of the molecule compared to its cyclohexane counterpart. This can lead to improved aqueous solubility, which is often a critical factor for oral bioavailability.

- **Hydrogen Bonding Capability:** The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can enhance binding affinity and selectivity.
- **Improved Metabolic Stability:** The THP ring is generally more resistant to metabolic oxidation compared to a cyclohexane ring, which can lead to a longer half-life and improved pharmacokinetic profile.
- **Favorable Conformational Profile:** The THP ring exists in a chair conformation, similar to cyclohexane, but with a slightly different geometry due to the C-O bonds. This can influence the spatial arrangement of substituents and optimize interactions with the target protein.

Table 1: Comparison of Physicochemical Properties of Tetrahydropyran and Cyclohexane

Property	Tetrahydropyran	Cyclohexane	Implication in Drug Design
Molecular Weight (g/mol)	86.13	84.16	Minimal change in molecular weight.
cLogP	1.1	3.2	THP significantly reduces lipophilicity, potentially improving solubility and reducing off-target effects.
Dipole Moment (Debye)	~1.7	0	The dipole moment of THP can lead to more favorable interactions with polar environments and protein binding pockets. <a href="#">[1]</a>
Hydrogen Bond Acceptors	1	0	The oxygen atom in THP can form hydrogen bonds, enhancing target affinity.

## The Tetrahydropyran Moiety in FDA-Approved Drugs: Case Studies

The utility of the THP moiety is exemplified by its presence in several FDA-approved drugs. Two prominent examples are the kinase inhibitors gilteritinib and AZD0156.

### Gilteritinib (Xospata®): An FLT3 Inhibitor for Acute Myeloid Leukemia (AML)

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML. The drug incorporates a 4-amino-tetrahydropyran moiety, which plays a crucial role in its efficacy and pharmacokinetic profile.

Table 2: In Vitro Activity of Gilteritinib

Target	Cell Line	IC50 (nM)	Reference
FLT3-ITD	MV4-11	0.92	[2]
FLT3-D835Y	Ba/F3	0.9	[2]
c-Kit	TF-1	102	[2]
Axl	-	41	[2]

The data in Table 2 highlights the high potency of gilteritinib against clinically relevant FLT3 mutations and its selectivity over other kinases like c-Kit.

Pharmacokinetics of Gilteritinib:

Preclinical studies in mice demonstrated that gilteritinib has good oral bioavailability.[3] Clinical studies in patients with relapsed/refractory AML showed a mean elimination half-life of 113 hours, supporting once-daily dosing.[4]

### AZD0156: An ATM Kinase Inhibitor for Cancer Therapy

AZD0156 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[5] The molecule features a tetrahydropyran group

attached to an imidazoquinolinone core.

Table 3: In Vitro Activity of AZD0156

Target	Assay Type	IC50 (nM)	Reference
ATM	Cellular	0.58	[6]
DNA-PK	Enzymatic	140	[6]
mTOR	Cellular	610	[6]
PI3K $\alpha$	Cellular	1400	[6]

As shown in Table 3, AZD0156 exhibits excellent potency for ATM with high selectivity against other related kinases in the PI3K-like kinase (PIKK) family.

Pharmacokinetics of AZD0156:

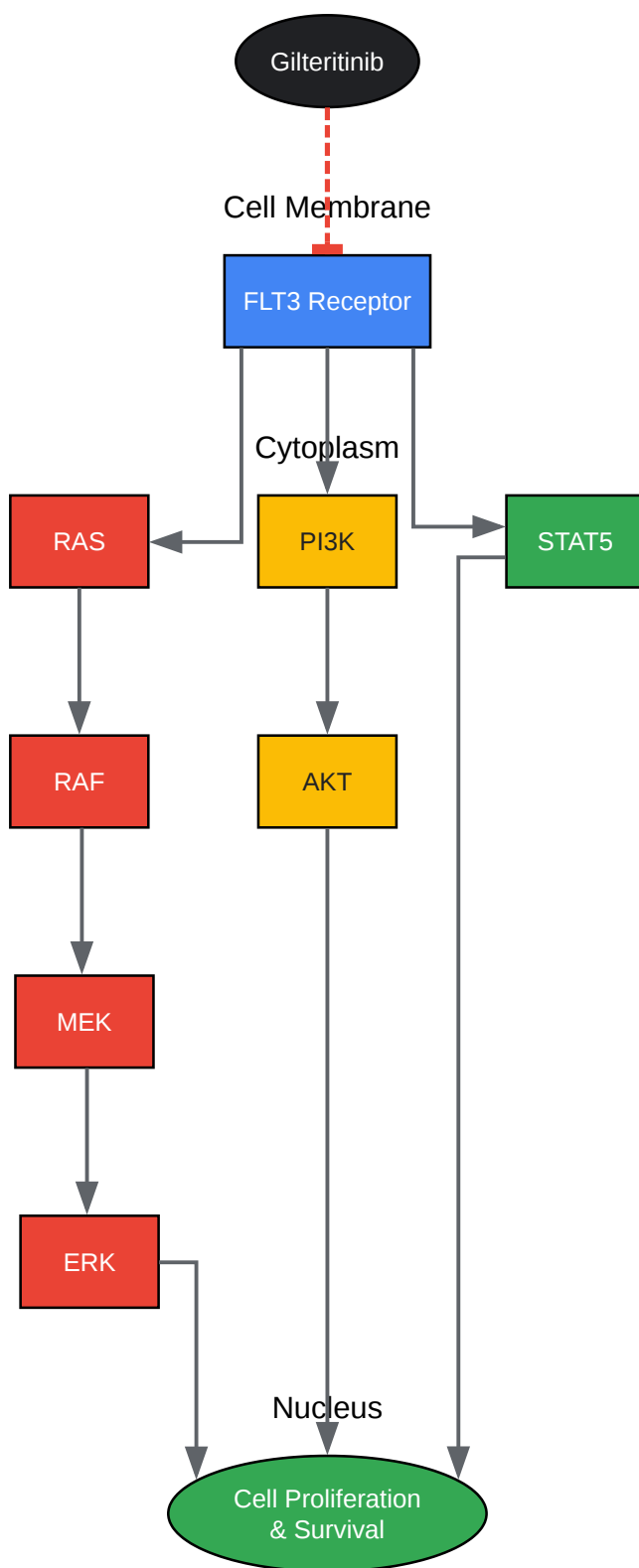
Preclinical studies have shown that AZD0156 has good oral bioavailability and a pharmacokinetic profile suitable for clinical development.[5]

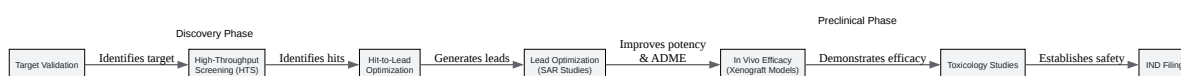
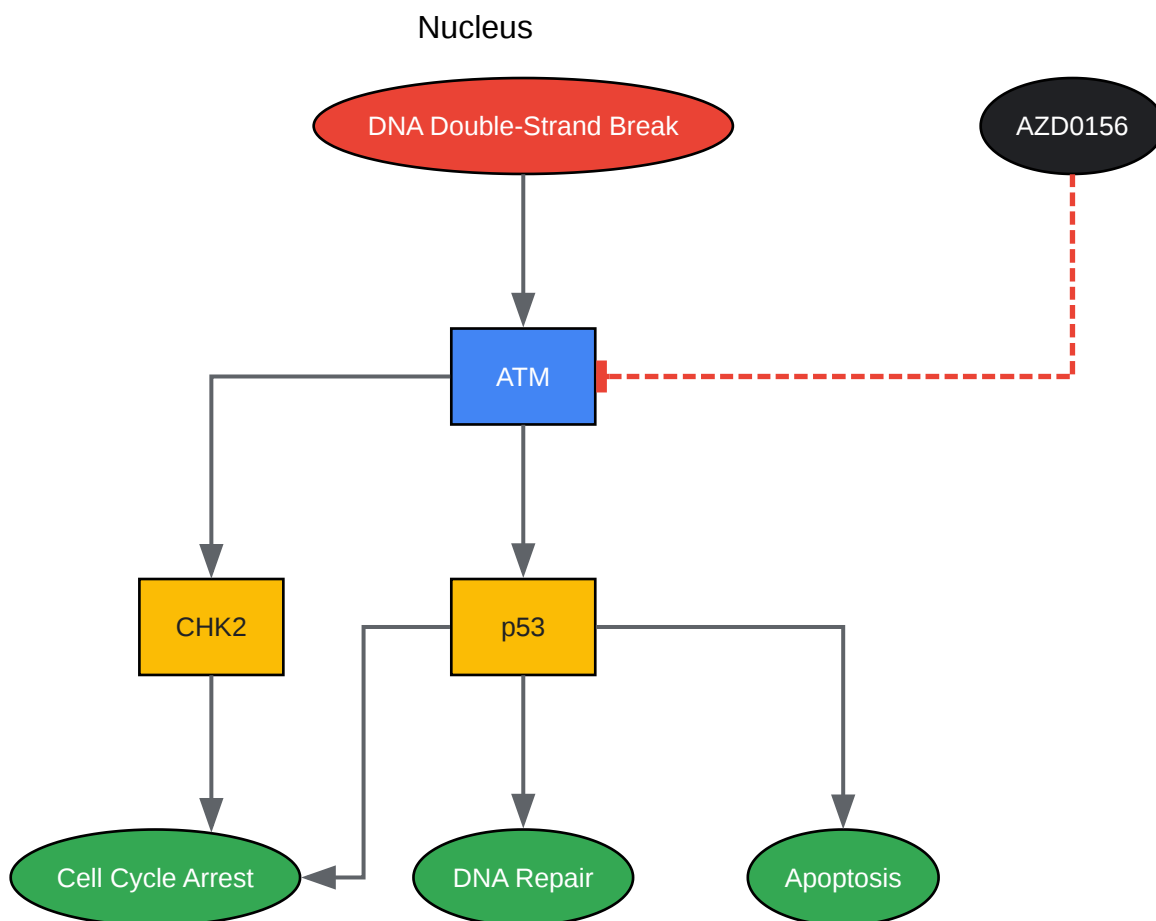
## Signaling Pathways Targeted by THP-Containing Drugs

Understanding the signaling pathways in which THP-containing drugs act is crucial for rational drug design and for identifying potential combination therapies.

### FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. In AML, activating mutations in FLT3 lead to constitutive signaling and uncontrolled cell growth. Gilteritinib inhibits this aberrant signaling.





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